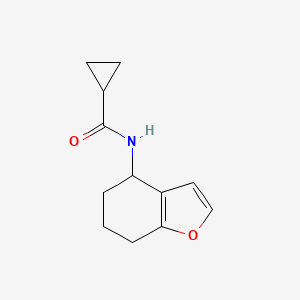![molecular formula C12H14FNO B7574701 N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and the inhibition of its breakdown by GABA transaminase can lead to increased GABA levels and enhanced GABAergic neurotransmission. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide exerts its pharmacological effects by inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been shown to increase GABA levels in the brain and exert anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies. In addition, N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been shown to have neuroprotective effects and to enhance cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide in laboratory experiments is limited by its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide in various neurological and psychiatric disorders. In addition, the development of more potent and selective GABA transaminase inhibitors may lead to the development of more effective treatments for these disorders. Finally, the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide as a tool to study the role of GABAergic neurotransmission in various physiological and pathological processes may lead to the development of new therapeutic strategies for these conditions.
Métodos De Síntesis
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropylamine with 3-fluorobenzyl bromide to form the intermediate N-cyclopropyl-3-fluorobenzylamine, which is then reacted with ethyl chloroacetate to form the final product N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been shown to increase GABA levels in the brain and exert anticonvulsant, anxiolytic, and antidepressant effects.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9(15)14(12-5-6-12)8-10-3-2-4-11(13)7-10/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMSSPMZKZGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC(=CC=C1)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)

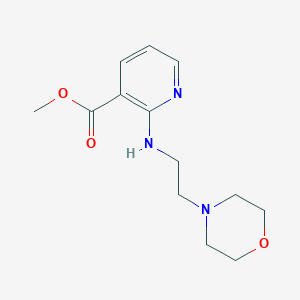
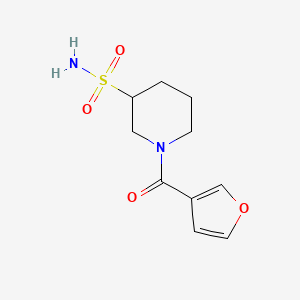
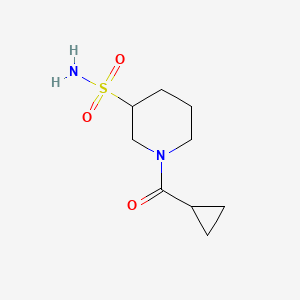
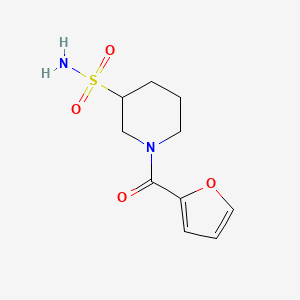
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
